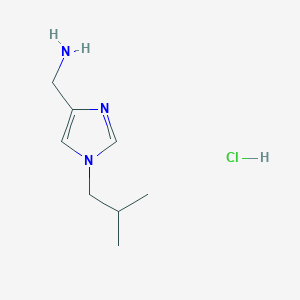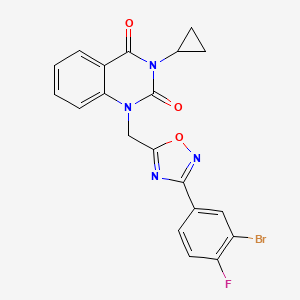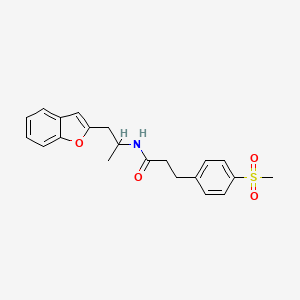![molecular formula C23H17N5O2 B2915308 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide CAS No. 899737-35-0](/img/structure/B2915308.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been of significant interest in medicinal chemistry as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can be designed to mimic hinge region binding interactions in kinase active sites . This allows the molecules to direct their activity and selectivity to multiple oncogenic targets through focused chemical modification .Wissenschaftliche Forschungsanwendungen
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives
Researchers have designed and synthesized new pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties. These compounds have been evaluated for their ability to inhibit the CDK2 enzyme and tested for cytotoxicity against human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. The study aimed to discover potent inhibitors for cancer treatment, revealing that certain compounds demonstrated significant inhibitory activity against both the CDK2 enzyme and various cancer cell lines (Abdel-Rahman et al., 2021).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
This research focused on the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines via cyclocondensation under microwave irradiation. The synthesized compounds were evaluated for their insecticidal and antibacterial potential, highlighting the significance of these pyrazole derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Synthesis and Biological Activity of Pyrazolopyrimidine Ribonucleosides
Several trisubstituted pyrazolopyrimidine ribonucleosides were prepared and evaluated for their biological activity. These compounds showed promising results against certain viruses and tumor cells, indicating their potential as therapeutic agents in treating viral infections and cancer (Petrie et al., 1985).
Adenosine Receptor Affinity of Pyrazolopyrimidine Analogues
This study synthesized pyrazolopyrimidine analogues of 1-methylisoguanosine, exploring their affinity for A1 adenosine receptors. The findings suggest that these compounds have potential applications in designing new therapeutic agents targeting adenosine receptors (Harden et al., 1991).
Synthetic Utility of Heterocyclic o-Aminoaldehyde
The research developed a series of polysubstituted pyrazolopyridopyrimidines, demonstrating the synthetic utility of o-aminoaldehyde in generating compounds with potential pharmacological applications. The structural diversity of these compounds paves the way for further exploration in medicinal chemistry (Bagul et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Pyrazolo[3,4-d]pyrimidines have been progressing to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers . This suggests that there is ongoing research and development in this field, and “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide” could potentially be a part of future investigations.
Eigenschaften
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c1-15-6-10-19(11-7-15)28-21-20(13-25-28)23(30)27(14-24-21)26-22(29)18-9-8-16-4-2-3-5-17(16)12-18/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBUDQKDGPSMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915226.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)



![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)
![N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)


![(3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B2915242.png)


![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)